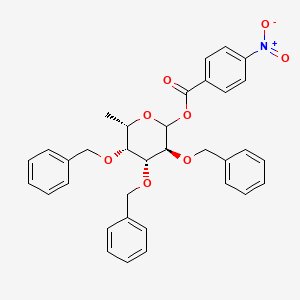
L-Methionine, 2-hydroxy- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine, 2-hydroxy- (9CI) is a derivative of the essential amino acid methionine It is known for its role in various biological processes, including protein synthesis and metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, 2-hydroxy- (9CI) typically involves the hydroxylation of methionine. One common method is the catalytic hydroxylation of methionine using hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product .
Industrial Production Methods
Industrial production of L-Methionine, 2-hydroxy- (9CI) often relies on fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the compound through fermentation. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine, 2-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to regenerate methionine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regenerated methionine.
Substitution: Various substituted methionine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Methionine, 2-hydroxy- (9CI) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various methionine derivatives.
Biology: Studied for its role in protein synthesis and metabolism.
Industry: Used as a feed additive in animal nutrition to enhance growth and improve feed efficiency.
Wirkmechanismus
L-Methionine, 2-hydroxy- (9CI) exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a precursor for the synthesis of glutathione, a major cellular antioxidant.
Protein Synthesis: It is involved in the synthesis of proteins by providing methionine residues.
Metabolic Pathways: It participates in various metabolic pathways, including the transsulfuration pathway and the methionine cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-Methionine: A racemic mixture of D- and L-methionine.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): A hydroxy analogue of methionine used as a feed additive.
Uniqueness
Unlike DL-Methionine, which is a racemic mixture, L-Methionine, 2-hydroxy- (9CI) is a single enantiomer, providing more consistent biological effects .
Eigenschaften
CAS-Nummer |
103063-66-7 |
|---|---|
Molekularformel |
C5H11NO3S |
Molekulargewicht |
165.21074 |
Synonyme |
L-Methionine, 2-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


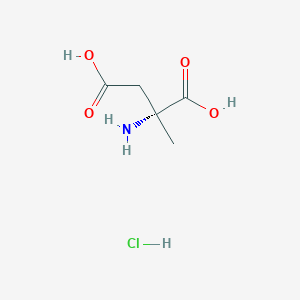
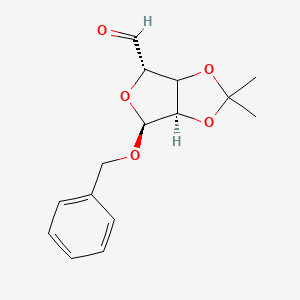
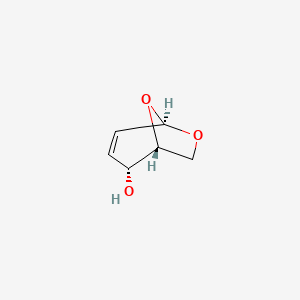
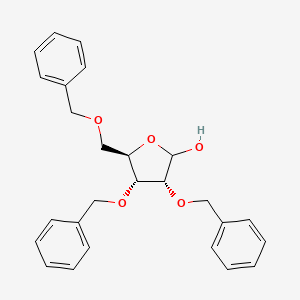
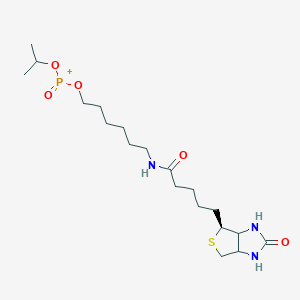
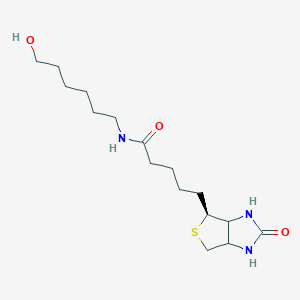
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
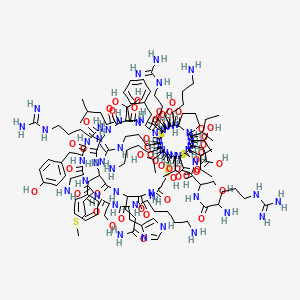
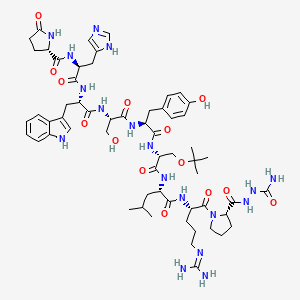
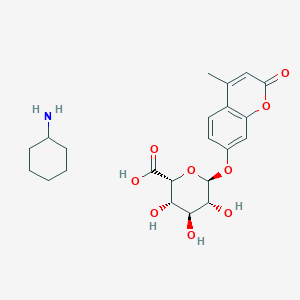
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)
